molecular formula C9H12OS2 B8724882 2-(4,5-Dimethyl-1,3-dithiolan-2-yl)furan CAS No. 97913-79-6

2-(4,5-Dimethyl-1,3-dithiolan-2-yl)furan

Cat. No. B8724882
Key on ui cas rn: 97913-79-6
M. Wt: 200.3 g/mol
InChI Key: BPTOOYDRQLZHSC-UHFFFAOYSA-N
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Patent
US04515968

Procedure details

Into a 100 ml reaction flask equipped with magnetic stirring bar, thermometer and reflux condenser and hot plate with magnetic stirring apparatus is placed 0.5 grams para-toluenesulfonic acid, 5 ml cyclohexane and 6.1 grams (0.05 moles) of 2,3-butanedithiol. Over a period of 35 minutes, 4.8 grams (0.05 moles) of 2-furaldehyde is added to the reaction mass with stirring. The reaction mass is then heated to reflux and refluxed for a period of 7.5 hours with stirring while removing water of reaction. After the refluxing period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution and dried over anhydrous sodium sulfate and filtered. The resulting filtrate is distilled using a Microvigreux column yielding the following fractions:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:12][CH:13]([SH:17])[CH:14]([SH:16])[CH3:15].[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH:23]=O>C1CCCCC1>[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH:23]1[S:17][CH:13]([CH3:12])[CH:14]([CH3:15])[S:16]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
CC(C(C)S)S
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 7.5 hours
Duration
7.5 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
water of reaction
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate is distilled
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
O1C(=CC=C1)C1SC(C(S1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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